3-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a complex organic molecule that contains several functional groups, including a biphenyl group, a sulfonyl group, a piperazine ring, and a pyridazine ring . These functional groups suggest that this compound may have interesting chemical and biological properties.
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds are often synthesized through multi-step procedures involving reactions such as intramolecular cyclization .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its IUPAC name and the presence of its functional groups. It would likely require advanced spectroscopic techniques such as NMR and mass spectrometry to confirm .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the sulfonyl group might be susceptible to nucleophilic attack, and the piperazine ring might participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by its polar groups, and its melting point would depend on its molecular weight and crystal structure .Scientific Research Applications
Cancer Treatment
This compound has shown potential in the treatment of cancer. It has been studied for its ability to induce apoptosis in cancer cells, particularly the BT-474 breast cancer cell line . The compound’s mechanism involves the inhibition of tubulin polymerization, which is a critical process for cell division. By inhibiting this process, the compound can effectively induce cell death in rapidly dividing cancer cells.
Tubulin Polymerization Inhibition
Related to its application in cancer treatment, this compound also serves as an inhibitor of tubulin polymerization . This action is crucial for stopping cancer cells from multiplying. The compound binds to the colchicine binding site of tubulin, preventing the microtubules from forming properly, which is essential for cell division.
HPK1 Inhibition
The compound has been identified as a potential inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1) . HPK1 is involved in the regulation of immune responses and is a target for cancer immunotherapy. By inhibiting HPK1, the compound could enhance the effectiveness of immune responses against cancer cells.
Apoptosis Induction
In-depth biological studies have shown that this compound can induce apoptosis, which is the programmed cell death necessary for eliminating damaged or unnecessary cells . This property is particularly valuable in the context of cancer therapy, where the selective induction of apoptosis in cancer cells can lead to the shrinkage and potential elimination of tumors.
Cell Cycle Arrest
Flow cytometric analysis has revealed that the compound can cause cell cycle arrest at the sub-G1 and G2/M phase . This means it can halt the cell division cycle, providing another mechanism by which it can prevent the proliferation of cancer cells.
Drug-like Property Analysis
In silico studies have suggested that sulfonyl piperazine-integrated triazole conjugates, which are structurally related to our compound of interest, possess drug-like properties . This indicates that the compound could be developed into a pharmaceutical agent with the potential for good bioavailability and efficacy in humans.
properties
IUPAC Name |
3-[4-(4-phenylphenyl)sulfonylpiperazin-1-yl]-6-pyrazol-1-ylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O2S/c30-32(31,21-9-7-20(8-10-21)19-5-2-1-3-6-19)28-17-15-27(16-18-28)22-11-12-23(26-25-22)29-14-4-13-24-29/h1-14H,15-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDJDNFCWXZPBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)S(=O)(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.